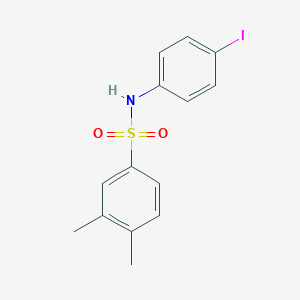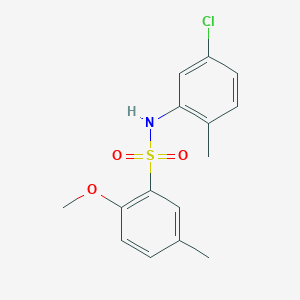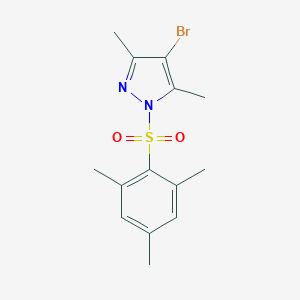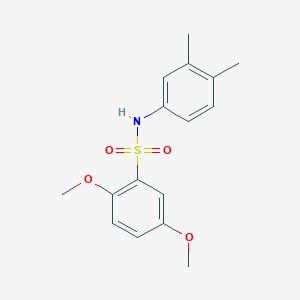
N-(4-acetylphenyl)-4-iodobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-4-iodobenzenesulfonamide, also known as IAS, is a sulfonamide-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its biological and chemical properties, and it has been found to possess several unique characteristics that make it a valuable tool in scientific research.
Mecanismo De Acción
The mechanism of action of N-(4-acetylphenyl)-4-iodobenzenesulfonamide is not well understood, but it is believed to involve the inhibition of carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible conversion of carbon dioxide and water into bicarbonate and protons. Inhibition of this enzyme can lead to a variety of physiological effects, including the modulation of acid-base balance, the regulation of blood pressure, and the treatment of certain diseases.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-4-iodobenzenesulfonamide has been found to possess several biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which can lead to the modulation of acid-base balance and the regulation of blood pressure. N-(4-acetylphenyl)-4-iodobenzenesulfonamide has also been found to possess antitumor activity, and it has been investigated as a potential treatment for cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-acetylphenyl)-4-iodobenzenesulfonamide has several advantages and limitations for lab experiments. Its ease of synthesis and availability make it a valuable tool for researchers in various fields. However, its limited solubility in water can make it difficult to work with in certain experiments. Additionally, its potential toxicity and side effects must be taken into consideration when working with this compound.
Direcciones Futuras
There are several future directions for the study of N-(4-acetylphenyl)-4-iodobenzenesulfonamide. One potential area of research is the development of new derivatives of N-(4-acetylphenyl)-4-iodobenzenesulfonamide with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of N-(4-acetylphenyl)-4-iodobenzenesulfonamide in the treatment of various diseases, including cancer, diabetes, and neurological disorders. Overall, the study of N-(4-acetylphenyl)-4-iodobenzenesulfonamide holds great promise for the development of new drugs and therapies that can improve human health and well-being.
Métodos De Síntesis
The synthesis of N-(4-acetylphenyl)-4-iodobenzenesulfonamide involves the reaction of p-acetylphenylsulfonamide with iodine in the presence of a suitable oxidizing agent. The reaction proceeds through the formation of an intermediate, which is then converted into the final product through a series of chemical reactions. The synthesis of N-(4-acetylphenyl)-4-iodobenzenesulfonamide is a relatively straightforward process, and it can be carried out using standard laboratory equipment.
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)-4-iodobenzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been found to possess several unique properties that make it a valuable tool in various fields, including medicinal chemistry, biochemistry, and pharmacology. N-(4-acetylphenyl)-4-iodobenzenesulfonamide has been used as a starting material for the synthesis of several biologically active compounds, including inhibitors of carbonic anhydrase, a class of enzymes that are involved in a variety of physiological processes.
Propiedades
Fórmula molecular |
C14H12INO3S |
|---|---|
Peso molecular |
401.22 g/mol |
Nombre IUPAC |
N-(4-acetylphenyl)-4-iodobenzenesulfonamide |
InChI |
InChI=1S/C14H12INO3S/c1-10(17)11-2-6-13(7-3-11)16-20(18,19)14-8-4-12(15)5-9-14/h2-9,16H,1H3 |
Clave InChI |
IVPXELPOFYPUTQ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)I |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![8-(3-{3-[(2E)-2-{4-Formyl-6-methyl-5-oxo-3-[(phosphonooxy)methyl]pyridin-2(5H)-ylidene}hydrazinyl]benzamido}-4-methylbenzamido)naphthalene-1,3,5-trisulfonic acid](/img/structure/B229113.png)






![2,6-Dimethyl-1-[(2,3,4-trimethylphenyl)sulfonyl]piperidine](/img/structure/B229134.png)

